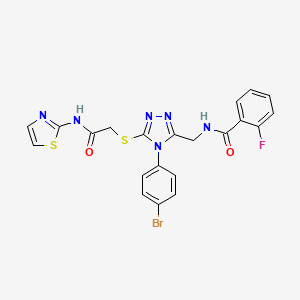
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H16BrFN6O2S2 and its molecular weight is 547.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Compounds related to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide have demonstrated promising antimicrobial and antifungal activities. Studies have shown that certain derivatives are effective against various strains of bacteria and fungi, including Gram-positive, Gram-negative bacteria, and fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. For instance, specific compounds synthesized from fluorobenzamides containing thiazole and thiazolidine showed significant antimicrobial activity, emphasizing the role of the fluorine atom in enhancing this activity (Desai, Rajpara, & Joshi, 2013). Similarly, triazole-oxadiazole compounds have exhibited potent antifungal effects against various Candida species, including C. albicans and C. glabrata, further highlighting their potential as antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018). The antimicrobial and antifungal efficacy of these compounds underscores their potential for therapeutic applications in combating microbial and fungal infections.
Potential in Cancer Therapy
Derivatives of this compound have also been explored for their potential in cancer therapy. Studies have indicated that these compounds exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer cell lines. Notably, certain hydrazones derived from 1,2,4-triazol-3-ylthioacetohydrazide have shown selective cytotoxicity towards melanoma cells, with some compounds identified as promising candidates for further testing as antimetastatic agents (Šermukšnytė et al., 2022). Another study on benzothiazole acylhydrazones revealed their potential as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines and highlighting the influence of specific substitutions on the benzothiazole scaffold to modulate antitumor properties (Osmaniye et al., 2018).
Herbicidal Activity
Certain derivatives related to this compound have been identified as potential herbicides. For instance, compounds designed as protoporphyrinogen oxidase inhibitors demonstrated promising herbicidal activity, with some compounds showing post-emergence herbicidal activity with a broad spectrum at low concentrations and displaying tolerance in soybean fields, suggesting their potential as new herbicides for soybean fields (Zuo et al., 2013).
Propiedades
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN6O2S2/c22-13-5-7-14(8-6-13)29-17(11-25-19(31)15-3-1-2-4-16(15)23)27-28-21(29)33-12-18(30)26-20-24-9-10-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEIAHPKRAKJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
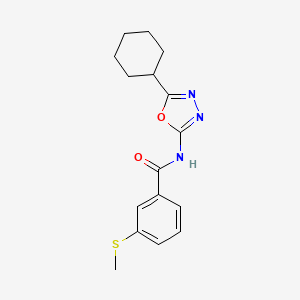
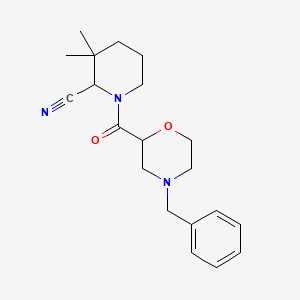
![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)
![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)
![N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide](/img/structure/B2490474.png)
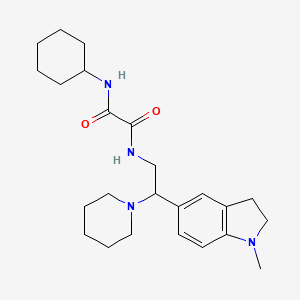
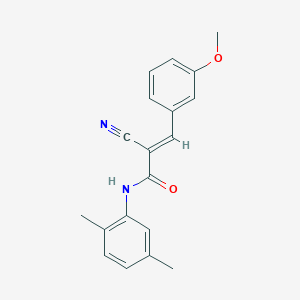
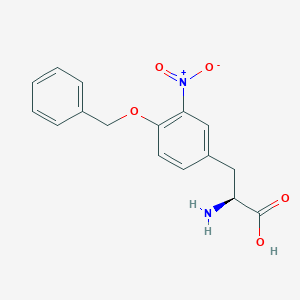
![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)
![3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2490483.png)
![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2490484.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2490485.png)

